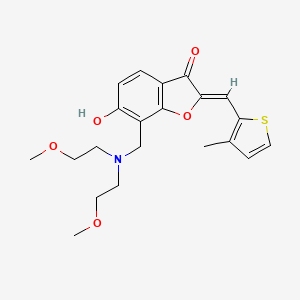

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Übersicht

Beschreibung

The compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core, a hydroxy group, and a thiophene moiety. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the benzofuran core, introduction of the hydroxy group, and the attachment of the thiophene moiety. A possible synthetic route could involve:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

Introduction of the Hydroxy Group: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions like Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

For industrial-scale production, the synthesis would need to be optimized for yield, cost, and safety. This might involve:

Catalytic Processes: Using catalysts to improve reaction efficiency.

Flow Chemistry: Continuous flow reactors to enhance reaction control and scalability.

Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce double bonds or functional groups.

Substitution: The methoxyethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO₄.

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alkanes or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. DRAK2 Inhibition and Diabetes Treatment

Recent studies have demonstrated that benzofuran derivatives, including those similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, exhibit potent inhibitory effects on DRAK2 (Death Receptor Apoptosis-Inducing Kinase 2). These compounds have shown promise in protecting pancreatic islet β-cells from apoptosis, making them potential candidates for diabetes treatment. The most potent derivatives in these studies had IC50 values as low as 0.25 μM, indicating strong efficacy in preventing cell death under stress conditions .

1.2. Tyrosinase Inhibition

Another significant application of benzofuran derivatives is their role as tyrosinase inhibitors. Tyrosinase is crucial in melanin production, and its inhibition can be beneficial for treating hyperpigmentation disorders. Compounds with multiple hydroxyl groups have been identified as effective inhibitors, with some showing considerable inhibition rates against human melanocyte tyrosinase . The structure of this compound suggests it may possess similar inhibitory properties.

Chemical Synthesis Applications

2.1. Synthesis of Aurones

The compound can be synthesized through acid or base-catalyzed condensation reactions with appropriate aldehydes, yielding aurones—compounds known for their diverse biological activities including anti-inflammatory and antioxidant properties . The synthesis process involves using benzofuran derivatives as starting materials, which can be modified to enhance their biological activities.

2.2. Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted reactions that allow for the efficient condensation of benzofuran derivatives with α,β-dicarbonyl compounds under solvent-free conditions . This method not only improves yield but also reduces reaction times significantly.

3.1. Antioxidant Properties

Research has indicated that benzofuran derivatives exhibit antioxidant activities, which are critical in combating oxidative stress-related diseases . The presence of methoxyethyl groups in this compound may enhance its radical scavenging capabilities.

3.2. Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties against various pathogens, including bacteria and fungi . The structural components of this compound may contribute to its effectiveness as an antimicrobial agent.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites. The benzofuran core and thiophene moiety might play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran Derivatives: Compounds with similar benzofuran cores.

Thiophene Derivatives: Compounds containing thiophene rings.

Hydroxybenzofurans: Compounds with hydroxy groups attached to benzofuran structures.

Uniqueness

This compound’s uniqueness lies in its combination of a benzofuran core, a hydroxy group, and a thiophene moiety, which may confer unique biological activities and chemical properties not found in simpler analogs.

By following this outline, you can create a comprehensive article on the compound “(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one”

Biologische Aktivität

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex compound that belongs to the class of benzofuran derivatives. These derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methylene bridge and a bis(2-methoxyethyl)amino group, which enhances its solubility and potential biological interactions. The presence of a methylthiophene moiety may also contribute to its pharmacological profile.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have been shown to induce apoptosis in human leukemia cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 10 | ROS generation, apoptosis induction |

| Compound B | MCF-7 (Breast) | 15 | Caspase activation |

| Compound C | HeLa (Cervical) | 12 | Cell cycle arrest |

Anti-inflammatory Activity

Benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1. A related study reported that certain derivatives reduced TNF levels by up to 93.8% in vitro . This suggests that our compound may also possess similar anti-inflammatory capabilities.

Table 2: Anti-inflammatory Effects

| Compound | Cytokine Targeted | Reduction (%) |

|---|---|---|

| Compound A | TNF-alpha | 93.8 |

| Compound B | IL-1 | 98 |

| Compound C | IL-8 | 71 |

Antimicrobial Activity

Benzofuran derivatives have been noted for their antimicrobial properties against various pathogens. The structure-activity relationship (SAR) indicates that the presence of hydroxyl groups at specific positions enhances antibacterial activity . Preliminary studies suggest that our compound may exhibit activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 23 | 0.39 |

| Escherichia coli | 24 | 0.78 |

| Candida albicans | 23 | 0.39 |

Case Studies

- Cytotoxicity Study : In a recent study, compounds structurally related to our target were tested for cytotoxicity against K562 cells. The results indicated that modifications in substituents significantly affected cell viability, with some compounds reducing cell numbers by up to 13% .

- Apoptosis Induction : Another investigation focused on the ability of benzofuran derivatives to induce apoptosis through mitochondrial pathways. The study found that certain compounds increased caspase activity significantly after prolonged exposure .

Eigenschaften

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5S/c1-14-6-11-28-19(14)12-18-20(24)15-4-5-17(23)16(21(15)27-18)13-22(7-9-25-2)8-10-26-3/h4-6,11-12,23H,7-10,13H2,1-3H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOFTBJGGBROCR-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN(CCOC)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.